molecular formula C11H10FNO B11907438 8-Fluoro-1,2-dimethylquinolin-4(1H)-one

8-Fluoro-1,2-dimethylquinolin-4(1H)-one

Cat. No.: B11907438
M. Wt: 191.20 g/mol
InChI Key: HBTQPATWGQZDPD-UHFFFAOYSA-N
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Description

8-Fluoro-1,2-dimethylquinolin-4(1H)-one: is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-1,2-dimethylquinolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Material: The synthesis often begins with a substituted aniline or a similar aromatic compound.

    Fluorination: Introduction of the fluorine atom can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Cyclization: The formation of the quinoline ring can be accomplished through cyclization reactions, such as the Skraup synthesis or Friedländer synthesis.

    Methylation: Methyl groups can be introduced using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of such compounds may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-1,2-dimethylquinolin-4(1H)-one: can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorine or methyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially or fully reduced quinoline derivatives.

Scientific Research Applications

Pharmaceutical Development

8-Fluoro-1,2-dimethylquinolin-4(1H)-one has shown promising results in medicinal chemistry due to its antifungal and antimicrobial properties. Research indicates that this compound can inhibit certain fungal strains, making it a candidate for further exploration in drug development.

Antifungal Activity:
Recent studies have demonstrated that derivatives of this compound exhibit significant antifungal activity. For instance, compounds derived from this structure have been tested against various fungi such as Sclerotinia sclerotiorum and Rhizoctonia solani, showing over 80% efficacy at concentrations around 50 μg/mL .

Antimicrobial Properties:
The compound also displays broad-spectrum antimicrobial activity. Its mechanism may involve interference with microbial metabolic pathways or cell wall synthesis. Further investigations into its interactions with specific enzymes or receptors are ongoing to elucidate these mechanisms .

Comparative Analysis with Related Compounds

The structural uniqueness of this compound can be contrasted with other quinoline derivatives:

Compound Name Structural Features Unique Properties
6-Fluoro-2-methylquinolin-4(1H)-oneFluorine at position 6Exhibits significant antibacterial activity
8-Chloro-1,2-dimethylquinolin-4(1H)-oneChlorine instead of fluorinePotentially different reactivity patterns
7-Methylquinolin-4(1H)-oneMethyl group at position 7Known for anti-inflammatory properties

This table highlights how variations in the chemical structure can lead to differing biological activities, suggesting that modifications could yield compounds with enhanced pharmacological profiles.

Case Studies

Several case studies have investigated the efficacy of this compound in treating fungal infections:

  • Study on Antifungal Efficacy: A study published in Molecules assessed various quinoline derivatives for their antifungal activity against Sclerotinia sclerotiorum. Results indicated that certain derivatives exhibited over 80% inhibition at low concentrations .
  • Mechanistic Insights: Another investigation focused on understanding the interaction between the compound and fungal enzymes involved in cell wall synthesis. Preliminary findings suggest that the compound may inhibit enzyme activity critical for fungal growth.

Pharmacokinetics and Bioavailability

Pharmacokinetic studies are essential for determining the viability of this compound as a therapeutic agent. Initial findings indicate favorable bioavailability profiles compared to similar compounds, suggesting potential for oral administration.

Mechanism of Action

The mechanism of action of 8-Fluoro-1,2-dimethylquinolin-4(1H)-one depends on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The fluorine atom can enhance binding affinity and selectivity, while the methyl groups can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

8-Fluoro-1,2-dimethylquinolin-4(1H)-one: can be compared with other quinoline derivatives, such as:

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug.

    8-Hydroxyquinoline: Known for its metal-chelating properties.

The uniqueness of This compound lies in the specific substitution pattern, which can impart distinct chemical and biological properties.

Biological Activity

8-Fluoro-1,2-dimethylquinolin-4(1H)-one is a synthetic compound belonging to the quinoline family, characterized by its unique structure that includes a fluorine atom and two methyl groups. This compound has garnered attention for its significant biological activity, particularly in antifungal and antimicrobial applications. The following sections detail its biological properties, synthesis methods, structure-activity relationships, and potential therapeutic implications.

Chemical Structure and Properties

The chemical formula of this compound is C10H8FN. The presence of the fluorine atom enhances the compound's lipophilicity, which may influence its interaction with biological systems. The 4(1H)-one functional group contributes to its reactivity and biological properties.

Antifungal Properties

This compound has shown promising antifungal activity. Preliminary studies indicate that it effectively inhibits various fungal strains. For instance, compounds derived from quinoline structures have been tested against Sclerotinia sclerotiorum and Rhizoctonia solani, with some exhibiting over 80% inhibition at concentrations as low as 50 μg/mL .

Table 1: Antifungal Activity of Quinoline Derivatives

Compound NameTarget Fungal StrainInhibition Percentage
This compoundS. sclerotiorum>80%
8-Fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoateR. solani80.8%

Antimicrobial Activity

In addition to antifungal effects, this compound exhibits potential antimicrobial properties. Its structural similarity to other quinoline derivatives suggests it may interact with specific enzymes or receptors involved in microbial metabolism or growth regulation.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the quinoline structure can significantly affect biological activity. For example:

  • Fluorination at position 8 enhances antifungal activity.
  • Methyl substitutions at positions 1 and 2 contribute to improved lipophilicity and bioactivity.

These modifications can lead to variations in potency against different microbial strains.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis often begins with 2-fluoroaniline and ethyl 2-methylacetoacetate.
  • Reagents : Polyphosphoric acid is commonly used as a catalyst.
  • Reaction Conditions : The mixture is heated to approximately 150 °C, followed by cooling and pH adjustment to isolate the desired compound .

Case Studies

Recent studies have demonstrated the efficacy of various quinoline derivatives in combating fungal infections. For instance:

  • A study published in Molecules highlighted that certain derivatives showed over 80% antifungal activity against S. sclerotiorum, indicating the potential for developing new antifungal agents based on this scaffold .
  • Another investigation assessed the impact of structural modifications on the activity against M. tuberculosis, where compounds exhibited significant antitubercular properties with MIC values comparable to established drugs like isoniazid .

Properties

Molecular Formula

C11H10FNO

Molecular Weight

191.20 g/mol

IUPAC Name

8-fluoro-1,2-dimethylquinolin-4-one

InChI

InChI=1S/C11H10FNO/c1-7-6-10(14)8-4-3-5-9(12)11(8)13(7)2/h3-6H,1-2H3

InChI Key

HBTQPATWGQZDPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(N1C)C(=CC=C2)F

Origin of Product

United States

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